molecular formula C13H15NO3S B12117567 3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo- CAS No. 1269527-68-5

3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo-

Katalognummer: B12117567
CAS-Nummer: 1269527-68-5
Molekulargewicht: 265.33 g/mol
InChI-Schlüssel: NKEIPURKFXEWBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo- is a complex organic compound that belongs to the class of thiomorpholine derivatives This compound is characterized by the presence of a thiomorpholine ring, a carboxylic acid group, and a 4-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo- typically involves the reaction of thiomorpholine with appropriate reagents to introduce the carboxylic acid and 4-methylphenyl groups. One common method involves the use of thiomorpholine-3-carboxylic acid as a starting material, which is then subjected to various chemical reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and biological activity .

Eigenschaften

CAS-Nummer

1269527-68-5

Molekularformel

C13H15NO3S

Molekulargewicht

265.33 g/mol

IUPAC-Name

6-[(4-methylphenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid

InChI

InChI=1S/C13H15NO3S/c1-8-2-4-9(5-3-8)6-11-12(15)14-10(7-18-11)13(16)17/h2-5,10-11H,6-7H2,1H3,(H,14,15)(H,16,17)

InChI-Schlüssel

NKEIPURKFXEWBL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CC2C(=O)NC(CS2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.